6-Aminobenzo[b]thiophene 1,1-dioxide is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment. This compound belongs to the class of benzo[b]thiophene derivatives, which are known for their diverse biological activities.
6-Aminobenzo[b]thiophene 1,1-dioxide is synthesized from the parent compound benzo[b]thiophene through various chemical transformations. It is classified as a heterocyclic aromatic compound due to the presence of sulfur in its structure. This compound exhibits properties that make it a candidate for further investigation in pharmaceutical applications, especially as an anticancer agent.
The synthesis of 6-Aminobenzo[b]thiophene 1,1-dioxide typically involves several steps:
For example, one method involves treating the sulphonyl chloride derivative with ammonia or amines to yield 6-Aminobenzo[b]thiophene 1,1-dioxide in moderate yields (28.1% in some cases) .
The molecular formula for 6-Aminobenzo[b]thiophene 1,1-dioxide is , with a molecular weight of approximately 181.212 g/mol. The structure features a benzothiophene core with an amino group at the 6-position and two oxo groups at the 1 and 1 positions, contributing to its unique chemical properties.
6-Aminobenzo[b]thiophene 1,1-dioxide can undergo various chemical reactions:
These reactions are essential for modifying the compound to enhance its biological activity or selectivity.
The mechanism of action for compounds like 6-Aminobenzo[b]thiophene 1,1-dioxide often involves:
6-Aminobenzo[b]thiophene 1,1-dioxide has potential applications in:
6-Aminobenzo[b]thiophene 1,1-dioxide (CAS 20503-40-6) is primarily synthesized via reduction of its nitro precursor, 6-nitrobenzo[b]thiophene 1,1-dioxide (Stattic). This reductive amination employs catalytic hydrogenation or chemical reductants like iron/acetic acid, achieving yields exceeding 60% [2] [5]. The amine group serves as a versatile handle for further derivatization, enabling the installation of diverse functional groups through nucleophilic substitution or reductive amination. Notably, Meerwein's method facilitates the conversion of the amine intermediate to sulfonyl chlorides, which react with amines to generate sulfonamide derivatives like BTS-2 (6-[N-(2-phenylethyl)]benzo[b]thiophenesulphonamide 1,1-dioxide) [2]. This pathway is foundational for creating analogs with tailored biological activities.
Table 1: Key Reduction Methods for 6-Nitrobenzo[b]thiophene 1,1-Dioxide
Reduction Method | Catalyst/Conditions | Key Product | Yield | Application Reference |
---|---|---|---|---|
Catalytic Hydrogenation | Pd/C, H₂ | 6-Aminobenzo[b]thiophene 1,1-dioxide | >60% | STAT3 inhibitor synthesis [5] |
Chemical Reduction | Fe, Acetic Acid | 6-Aminobenzo[b]thiophene 1,1-dioxide | ~60% | Intermediate for sulfonamides [2] |
Meerwein's Method | CuCl₂, SO₂Cl₂ | Sulfonyl chloride intermediate | 28.1% | BTS-2 derivative [2] |
Functionalization at the C6 position of the benzo[b]thiophene 1,1-dioxide core is critical for enhancing STAT3 inhibitory activity and anticancer potency. Structure-activity relationship (SAR) studies reveal that introducing hydrophobic substituents—particularly para-substituted anilines or methoxybenzylamine groups—significantly improves target binding and cellular activity. For example, K2071 (a methoxybenzylamino derivative) exhibits dual STAT3 inhibition and antimitotic activity by occupying both the pTyr705 binding site and adjacent hydrophobic pockets within the STAT3 SH2 domain [1] [5]. Systematic SAR analyses demonstrate that C7-substituted derivatives generally outperform C6 analogs in potency due to optimized steric and electronic interactions with STAT3 residues (Arg609, Ser611, Ser613) [5]. This strategic functionalization enables the disruption of STAT3 dimerization and nuclear translocation, crucial for suppressing oncogenic signaling.
Table 2: Bioactivity of Select C6-Functionalized Derivatives
Derivative | C6 Substituent | Key Biological Activity | Potency Enhancement vs. Stattic |
---|---|---|---|
K2071 | 4-Methoxybenzylamino | Dual STAT3 inhibition, antimitotic activity, senotherapeutic | >5-fold [1] |
BTS-2 | 2-Phenylethylsulphonamide | tNOX inhibition, ROS induction | Not applicable (distinct target) [2] |
Aniline derivatives | 4-Substituted anilines | Enhanced STAT3 binding affinity | 3–10-fold [5] |
Lipophilicity (quantified as log P) is a decisive factor in the cytotoxicity and cellular uptake of benzo[b]thiophene 1,1-dioxide derivatives. Derivatives with higher log P values (e.g., BTS-2, log P = 2.82) exhibit superior membrane permeability and potency against tumor cell lines compared to hydrophilic analogs. This correlation arises from improved access to intracellular targets like STAT3 and tNOX, a tumor-associated NADH oxidase [2] [5]. However, excessive lipophilicity can exacerbate off-target cytotoxicity, as observed with 3-substituted anti-tubercular benzothiophene dioxides that showed eukaryotic cell toxicity (TC₅₀ = 0.1–5 µM) despite potent antibacterial effects [8]. Optimizing log P within a narrow range (2.0–3.0) balances target engagement and selectivity—evidenced by K2071's retained STAT3 affinity and reduced thiol-reactivity compared to Stattic [1]. Computational modeling further guides the design of derivatives where lipophilic side chains (e.g., phenethyl, methoxybenzyl) enhance binding to hydrophobic protein pockets without compromising solubility [5].
Table 3: Lipophilicity-Cytotoxicity Relationships in Key Derivatives
Compound | log P | Cytotoxic Activity (GI₅₀/TC₅₀) | Therapeutic Index |
---|---|---|---|
BTS-2 | 2.82 | GI₅₀: 0.01–0.1 µM (multiple tumor lines) | High (selective) [2] |
3-Substituted BTD (anti-TB) | 1.5–3.5 | TC₅₀: 0.1–5 µM (Vero cells) | Low (cytotoxicity) [8] |
K2071 | ~2.5* | GI₅₀: Low µM range (glioblastoma) | Improved vs. Stattic [1] |
*Estimated based on structural analogs.
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2